

# 1-Methyl-1H-indazole-4-carbaldehyde molecular structure and conformation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-Methyl-1H-indazole-4-carbaldehyde

**Cat. No.:** B1387754

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Conformation of **1-Methyl-1H-indazole-4-carbaldehyde**

## Abstract

**1-Methyl-1H-indazole-4-carbaldehyde** is a pivotal heterocyclic building block in contemporary medicinal chemistry and organic synthesis. Its unique structural framework, featuring a methylated indazole core functionalized with a reactive aldehyde group, makes it an essential intermediate for the development of complex bioactive molecules, including those with potential anti-inflammatory and anticancer properties.<sup>[1][2]</sup> A profound understanding of its molecular architecture and conformational dynamics is paramount for predicting its reactivity, designing structure-activity relationship (SAR) studies, and optimizing its application in drug discovery. This guide provides a comprehensive analysis of its structure, conformational preferences, spectroscopic signature, and key experimental methodologies, tailored for researchers, scientists, and drug development professionals.

## Foundational Molecular Structure Analysis

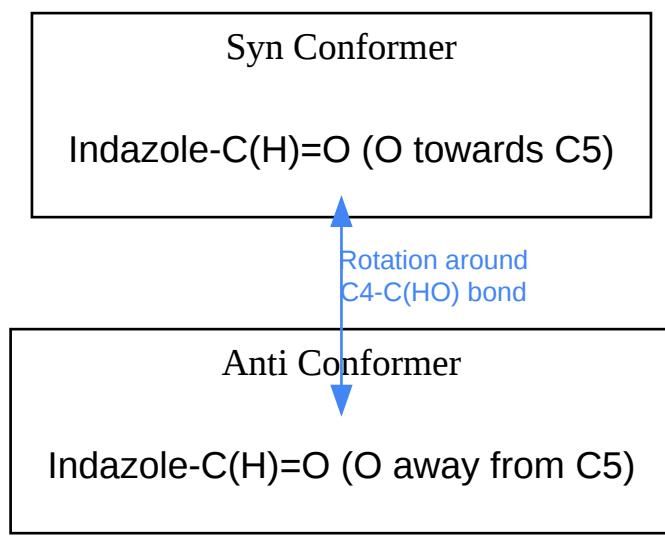
The structure of **1-Methyl-1H-indazole-4-carbaldehyde** is defined by a bicyclic heteroaromatic system where a benzene ring is fused to a pyrazole ring.<sup>[3][4]</sup> This fusion creates a stable 10 π-electron aromatic system, which is a common scaffold in pharmacologically active compounds.<sup>[4][5]</sup>

### Key Structural Features:

- **Indazole Core:** The parent indazole ring system can exist in different tautomeric forms. However, the presence of a methyl group on the N1 nitrogen atom definitively fixes the molecule as the 1H-tautomer. This is the energetically more stable form compared to the 2H-tautomer and this alkylation prevents the annular tautomerism observed in unsubstituted indazole.[3][5]
- **Substituent Placement:**
  - **N1-Methyl Group:** The methyl group at the N1 position not only resolves tautomerism but also introduces a lipophilic character and a steric footprint that can influence intermolecular interactions.
  - **C4-Carbaldehyde Group:** The aldehyde (formyl) group at the C4 position is the primary site of reactivity. As an electron-withdrawing group, it influences the electronic properties of the indazole ring system. Its reactivity is central to its utility, allowing it to participate in reactions like condensation, nucleophilic addition, and reductive amination to build more complex molecular architectures.[1]

Caption: Molecular structure of **1-Methyl-1H-indazole-4-carbaldehyde**.

## Conformational Dynamics of the Carbaldehyde Group


The primary conformational flexibility in **1-Methyl-1H-indazole-4-carbaldehyde** arises from the rotation around the single bond connecting the C4 carbon of the indazole ring and the carbonyl carbon of the aldehyde group. This rotation dictates the spatial orientation of the aldehyde's oxygen and hydrogen atoms relative to the bicyclic core.

Two planar conformers, designated as syn and anti, are typically considered the most stable due to the maximization of  $\pi$ -conjugation between the aldehyde and the aromatic ring.

- **Syn Conformer:** The carbonyl oxygen is oriented towards the C5 position of the indazole ring.

- Anti Conformer: The carbonyl oxygen is oriented towards the C3a-N2 side of the indazole ring.

While no definitive crystal structure for this specific isomer is publicly available, steric hindrance is minimal in both conformations. The preference for one conformer over the other is likely governed by subtle electronic effects, such as dipole-dipole interactions. Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for determining the ground-state geometry and the relative energy barriers between such conformers.<sup>[6][7]</sup> Studies on related substituted indazoles have confirmed that substituents adopt preferred torsion angles relative to the ring.<sup>[6]</sup>



Rotational Conformations of the C4-Aldehyde Group

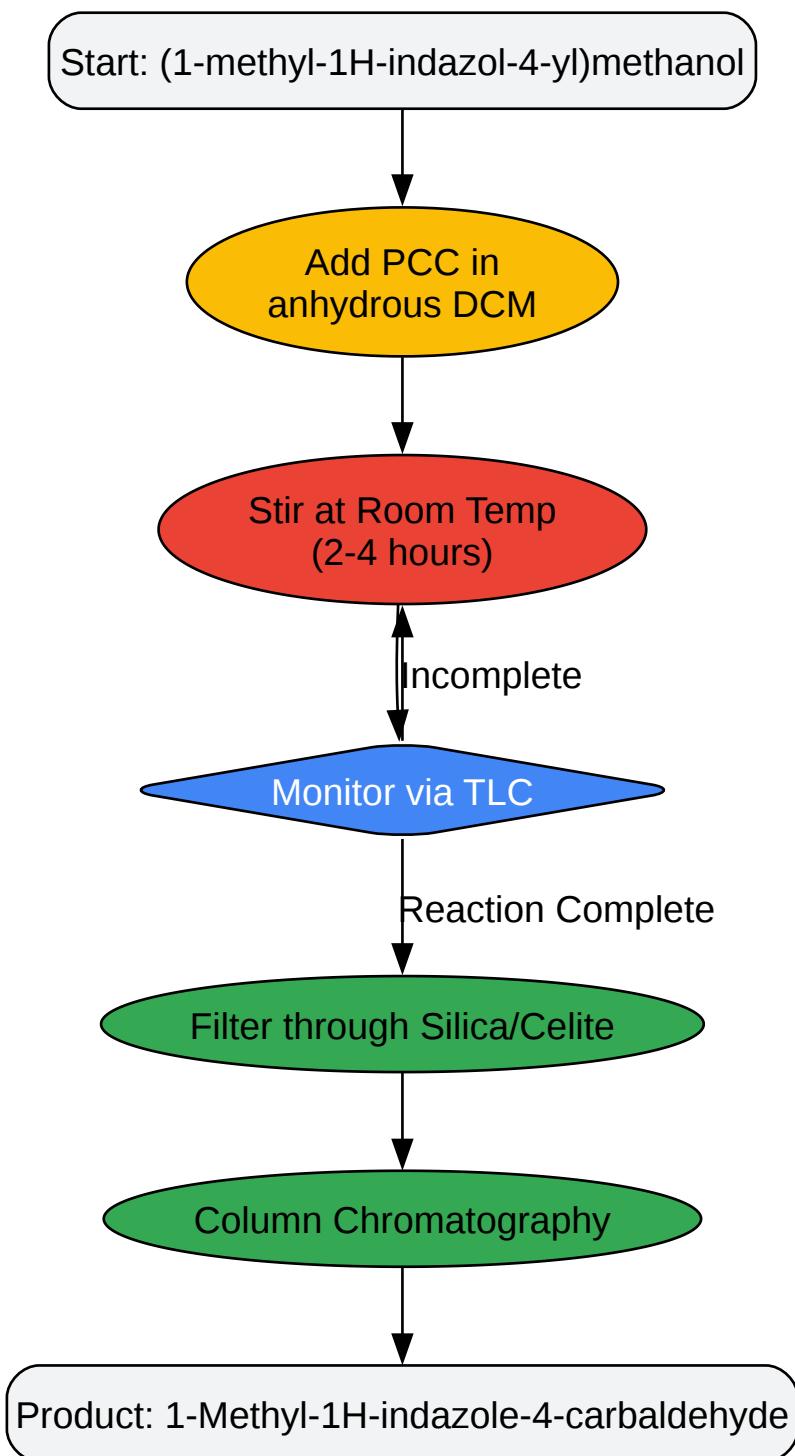
[Click to download full resolution via product page](#)

Caption: Conformational isomerism around the C4-CHO bond.

## Spectroscopic Profile for Structural Verification

The unique structure of **1-Methyl-1H-indazole-4-carbaldehyde** gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control. The following table summarizes the expected data based on the analysis of structurally similar compounds.<sup>[8][9]</sup>

| Spectroscopic Technique               | Feature                         | Expected Chemical Shift / Wavenumber                                      | Rationale                                                                               |
|---------------------------------------|---------------------------------|---------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR                    | Aldehyde Proton (CHO)           | ~10.0 ppm (singlet)                                                       | Highly deshielded proton of the aldehyde group.[9]                                      |
| Aromatic Protons                      | ~7.5 - 8.5 ppm (multiplets)     | Protons attached to the aromatic indazole core.                           |                                                                                         |
| N-Methyl Protons (N-CH <sub>3</sub> ) | ~4.1 ppm (singlet)              | Protons of the methyl group attached to the heterocyclic nitrogen.<br>[8] |                                                                                         |
| <sup>13</sup> C NMR                   | Carbonyl Carbon (C=O)           | ~185 - 190 ppm                                                            | Characteristic shift for an aldehyde carbonyl carbon.[9]                                |
| Aromatic Carbons                      | ~110 - 145 ppm                  | Carbons of the fused bicyclic aromatic system.[9]                         |                                                                                         |
| N-Methyl Carbon (N-CH <sub>3</sub> )  | ~35 - 40 ppm                    | Carbon of the N-methyl group.                                             |                                                                                         |
| IR Spectroscopy                       | Aldehyde C=O Stretch            | 1670 - 1700 cm <sup>-1</sup> (strong)                                     | Strong, characteristic absorption for a conjugated aldehyde.<br>[9]                     |
| Aromatic C=C Stretch                  | 1450 - 1600 cm <sup>-1</sup>    | Vibrations of the aromatic ring system.                                   |                                                                                         |
| Mass Spectrometry (EI)                | Molecular Ion (M <sup>+</sup> ) | m/z = 160.06                                                              | Corresponds to the molecular formula C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O.[2] |

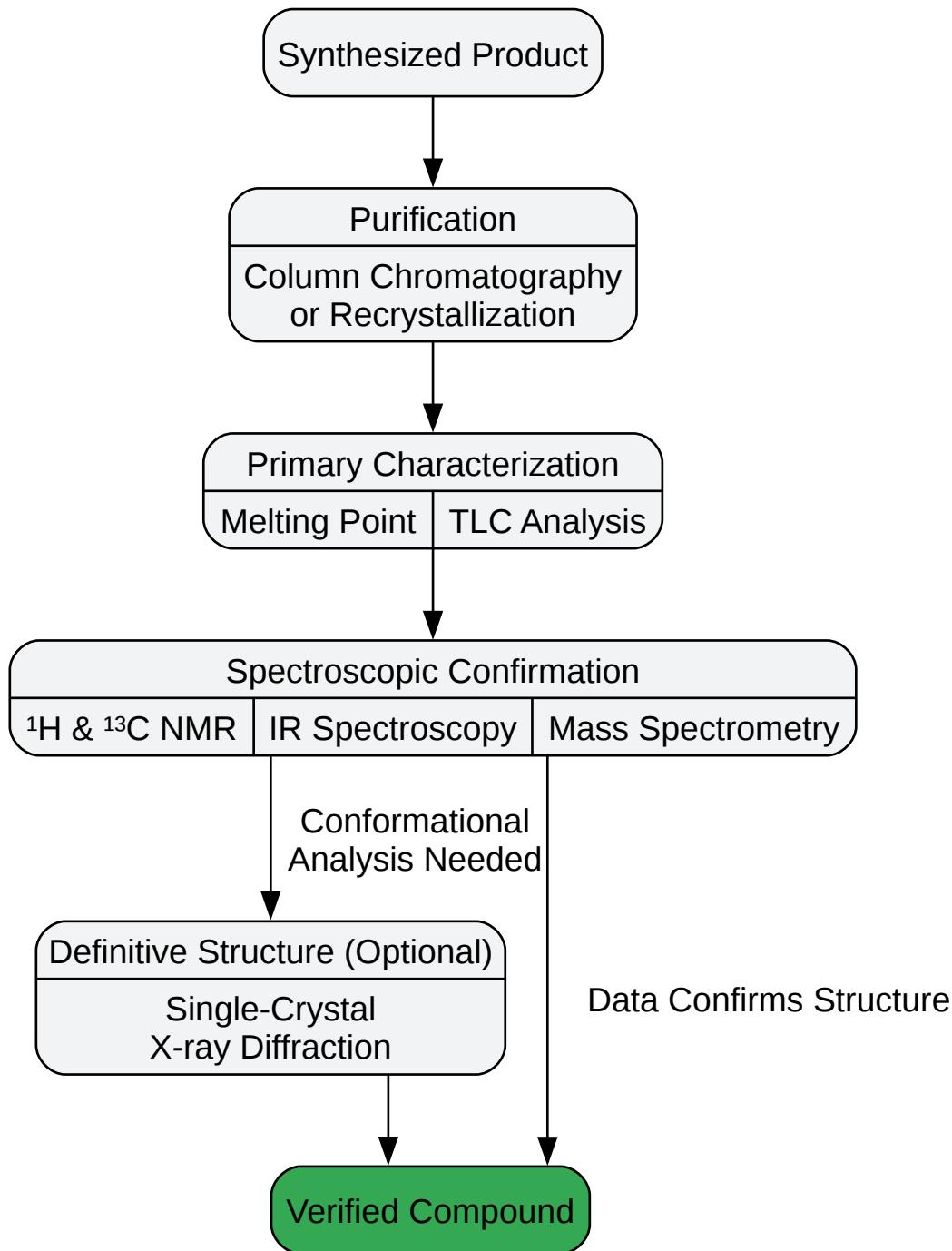

## Experimental Methodologies

## Synthesis Protocol

Direct formylation of the indazole ring, particularly at the C4 position, can be challenging.<sup>[10]</sup> A reliable synthesis often involves the functionalization of a pre-existing indazole precursor. A common and effective strategy is the oxidation of the corresponding primary alcohol, (1-methyl-1H-indazol-4-yl)methanol.

Protocol: Oxidation of (1-methyl-1H-indazol-4-yl)methanol using PCC

- Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM).
- Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) to the DCM with stirring.
- Substrate Addition: Dissolve (1-methyl-1H-indazol-4-yl)methanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the PCC suspension at room temperature.
- Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure **1-Methyl-1H-indazole-4-carbaldehyde**.




[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Methyl-1H-indazole-4-carbaldehyde**.

## Structural Characterization Workflow

A rigorous, multi-technique approach is required to unequivocally confirm the identity, purity, and structure of the synthesized compound.



[Click to download full resolution via product page](#)

Caption: Self-validating workflow for structural characterization.

## Conclusion

**1-Methyl-1H-indazole-4-carbaldehyde** is a structurally well-defined molecule whose utility in synthetic chemistry is enhanced by the fixed N1-methyl tautomer and the reactive C4-aldehyde group. Its conformation is dominated by the rotation of the aldehyde substituent relative to the planar indazole core, a feature that can be critical for its interaction with biological targets. The methodologies and data presented in this guide provide a robust framework for the synthesis, characterization, and application of this important chemical intermediate, empowering researchers to leverage its full potential in the design and development of novel chemical entities.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent\_Chemicalbook [chemicalbook.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- To cite this document: BenchChem. [1-Methyl-1H-indazole-4-carbaldehyde molecular structure and conformation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1387754#1-methyl-1h-indazole-4-carbaldehyde-molecular-structure-and-conformation\]](https://www.benchchem.com/product/b1387754#1-methyl-1h-indazole-4-carbaldehyde-molecular-structure-and-conformation)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)